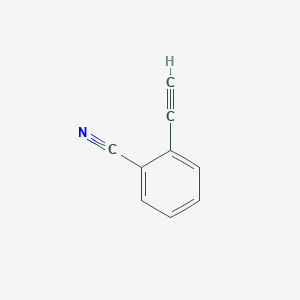

2-Ethynylbenzonitrile

Overview

Description

2-Ethynylbenzonitrile is a chemical compound with the molecular formula C9H5N . It is a solid substance and its IUPAC name is 2-ethynylbenzonitrile .

Molecular Structure Analysis

The molecular structure of 2-Ethynylbenzonitrile consists of a benzene ring with a nitrile (-CN) group and an ethynyl (-C≡CH) group attached to it . The molecular weight of 2-Ethynylbenzonitrile is 127.14 g/mol .Physical And Chemical Properties Analysis

2-Ethynylbenzonitrile has a density of 1.1±0.1 g/cm3 . Its boiling point is 246.8±23.0 °C at 760 mmHg . The compound is solid at room temperature . It has a molar refractivity of 38.4±0.4 cm3 .Scientific Research Applications

Organic Synthesis

2-Ethynylbenzonitrile: is a valuable intermediate in organic synthesis. It can be utilized in cross-coupling reactions to synthesize various aromatic compounds . Its ethynyl group is particularly reactive under Sonogashira conditions, allowing for the construction of complex molecules for pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, 2-Ethynylbenzonitrile serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). It is involved in the creation of small molecule drugs due to its ability to introduce nitrile groups that can be further modified into carboxylic acids, amides, or amines, which are common functional groups in drug molecules .

Material Science

The compound finds applications in material science, particularly in the development of organic electronic materials. Its rigid structure and ability to participate in π-π stacking make it suitable for creating conductive polymers and small molecule semiconductors used in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Chemical Engineering

2-Ethynylbenzonitrile: is used in chemical engineering processes as a building block for specialty chemicals. Its incorporation into larger structures is crucial for designing novel catalysts, adsorbents, and reagents that enhance the efficiency of chemical reactions and separations .

Biochemistry

In biochemistry, 2-Ethynylbenzonitrile can be employed in the study of enzyme-catalyzed reactions. It may act as an inhibitor or a substrate analog to probe the mechanisms of nitrile-converting enzymes, which are important for understanding metabolic pathways and designing biocatalysts .

Environmental Applications

Lastly, 2-Ethynylbenzonitrile has potential environmental applications. It could be used in the synthesis of dyes and pigments that are more environmentally friendly. Additionally, its derivatives may be explored for their ability to break down pollutants or act as sensors for harmful substances .

Safety and Hazards

2-Ethynylbenzonitrile is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The safety information provided suggests that it should be stored in a sealed container in a dry environment at a temperature between 2-8°C . It’s also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name |

2-ethynylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSDQLUEGYXDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455664 | |

| Record name | 2-ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylbenzonitrile | |

CAS RN |

40888-26-4 | |

| Record name | 2-ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

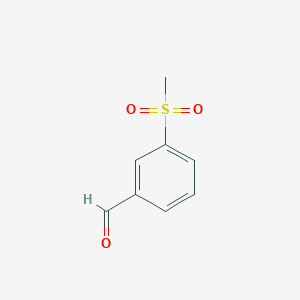

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)